Cas no 127192-16-9 (1H-Benzimidazole-2-acetonitrile, 5,6-dichloro-)
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-2-acetonitrile, 5,6-dichloro-
- AC3601
- CFA19216
- 2-(Cyanomethyl)-5,6-dichlorobenzimidazole
- 2-(5,6-dichloro-1H-benzimidazol-2-yl)acetonitrile
- SCHEMBL6311477
- DB-107253
- MFCD24280246
- CS-12337
- SY046484
- 127192-16-9
- AKOS020987800
- 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)acetonitrile
-
- MDL: MFCD24280246
- Inchi: 1S/C9H5Cl2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1H2,(H,13,14)
- InChI Key: KXVWVUXOCWRYFS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)NC(CC#N)=N2)Cl
Computed Properties
- Exact Mass: 224.98625
- Monoisotopic Mass: 224.986
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 52.5A^2
Experimental Properties
- PSA: 52.47
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08035-1g |
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- |
127192-16-9 | 95% | 1g |
¥6899.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08035-250mg |
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- |
127192-16-9 | 95% | 250mg |
¥2719.0 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB273-100mg |
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- |
127192-16-9 | 95% | 100mg |
¥1286.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB273-250mg |
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- |
127192-16-9 | 95% | 250mg |
¥2143.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB273-500mg |
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- |
127192-16-9 | 95% | 500mg |
¥3066.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB273-1g |
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- |
127192-16-9 | 95% | 1g |
¥4583.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB273-5g |
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- |
127192-16-9 | 95% | 5g |
¥13750.0 | 2024-04-25 | |
| eNovation Chemicals LLC | D685113-0.1g |
2-(Cyanomethyl)-5,6-dichlorobenzimidazole |
127192-16-9 | 95% | 0.1g |
$185 | 2024-07-20 | |
| Ambeed | A1179133-100mg |
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)acetonitrile |
127192-16-9 | 95% | 100mg |
$222.0 | 2024-04-25 | |
| Ambeed | A1179133-1g |
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)acetonitrile |
127192-16-9 | 95% | 1g |
$663.0 | 2024-04-25 |
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- Suppliers
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro- Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1H-Benzimidazole-2-acetonitrile, 5,6-dichloro-
Introduction to 1H-Benzimidazole-2-acetonitrile, 5,6-dichloro (CAS No. 127192-16-9)
The compound 1H-Benzimidazole-2-acetonitrile, 5,6-dichloro (CAS No. 127192-16-9) is a highly significant molecule in the realm of pharmaceutical and chemical research. This heterocyclic organic compound belongs to the benzimidazole family, which is renowned for its broad spectrum of biological activities. The presence of both chloro substituents and an acetonitrile group at specific positions on the benzimidazole core imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
1H-Benzimidazole-2-acetonitrile, 5,6-dichloro has garnered considerable attention in recent years due to its potential applications in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug design, with numerous approved drugs featuring this moiety. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive candidate for developing novel therapeutic agents. The dichloro substitution pattern enhances the electrophilicity of the molecule, facilitating further functionalization and diversification of its pharmacophore.
In the context of contemporary research, this compound has been explored for its role in the synthesis of bioactive molecules. The acetonitrile group serves as a versatile handle for further chemical modifications, allowing researchers to introduce additional functional groups or linkages. This flexibility is particularly useful in constructing complex molecular architectures that mimic natural products or designed scaffolds.
Recent studies have highlighted the utility of 1H-Benzimidazole-2-acetonitrile, 5,6-dichloro in the development of small-molecule inhibitors targeting various diseases. For instance, researchers have investigated its potential as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory disorders. The dichlorobenzimidazole core can be modified to create selective binders for specific protein targets, leveraging the inherent binding properties of benzimidazoles.
The acetonitrile moiety also plays a pivotal role in enhancing the solubility and bioavailability of derived compounds. This is particularly important in drug formulation, where poor solubility can limit therapeutic efficacy. By incorporating an acetonitrile group, chemists can improve the pharmacokinetic properties of their lead compounds, making them more suitable for clinical translation.
Moreover, the structural features of 1H-Benzimidazole-2-acetonitrile, 5,6-dichloro make it a promising candidate for exploring new synthetic pathways. Transition-metal-catalyzed reactions, such as cross-coupling and cyclization processes, can be employed to construct complex benzimidazole derivatives efficiently. These methods are increasingly popular in modern drug discovery due to their high yields and selectivity.
One notable application of this compound is in the synthesis of antiviral agents. The benzimidazole scaffold has been shown to exhibit inhibitory activity against various viral proteases and polymerases. By modifying the substituents on 1H-Benzimidazole-2-acetonitrile, 5,6-dichloro, researchers can fine-tune its interactions with viral targets, leading to more effective antiviral drugs.
Another area where this compound has shown promise is in the development of antimicrobial agents. Antibiotic resistance remains a significant global health challenge, necessitating the discovery of novel antimicrobial compounds. The structural diversity offered by 1H-Benzimidazole-2-acetonitrile, 5,6-dichloro allows for the design of molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
The dichloro substituents on the benzimidazole ring enhance its reactivity towards nucleophilic substitution reactions, enabling the introduction of various functional groups such as amines and alcohols. These modifications can be tailored to improve binding affinity and selectivity against specific biological targets. Such versatility makes this compound a valuable tool in medicinal chemistry libraries.
In conclusion,1H-Benzimidazole-2-acetonitrile, 5,6-dichloro (CAS No. 127192-16-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an excellent starting point for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound,1H-Benzimidazole-2-acetonitrile, 5, 6-dichloro, will undoubtedly remain at the forefront of medicinal chemistry innovation.
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